molecular formula C9H12O B6236225 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one CAS No. 34132-00-8

1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one

Cat. No.: B6236225
CAS No.: 34132-00-8
M. Wt: 136.19 g/mol
InChI Key: SRUPJZPLNFIJOB-UHFFFAOYSA-N
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Description

1-{tricyclo[2210,2,6]heptan-3-yl}ethan-1-one is a chemical compound with the molecular formula C9H12O It is a derivative of tricycloheptane and features a ketone functional group attached to the tricyclic structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one typically begins with tricycloheptane derivatives.

  • Reaction Conditions: The key steps involve the introduction of the ketone group through oxidation reactions. Common oxidizing agents include chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using catalytic oxidation processes, which are more efficient and environmentally friendly compared to traditional methods.

Types of Reactions:

  • Oxidation: The compound can undergo further oxidation to form carboxylic acids.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the tricyclic structure, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles such as amines or halides under specific conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids.

  • Reduction Products: Alcohols.

  • Substitution Products: Derivatives with different functional groups attached to the tricyclic structure.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a precursor for bioactive molecules and can be used in the study of biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one exerts its effects depends on its derivatives and the specific biological or chemical context. The ketone group can interact with various molecular targets, and the tricyclic structure may influence the binding affinity and specificity. The exact pathways involved would depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

  • Tricyclo[2.2.1.0,2,6]heptan-3-one: A closely related compound with a similar tricyclic structure but lacking the ketone group.

  • Tricyclo[2.2.1.0,2,6]heptane: A saturated version of the tricyclic structure without any functional groups.

Uniqueness:

  • Functional Group: The presence of the ketone group in 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one distinguishes it from its saturated counterparts.

  • Reactivity: The ketone group allows for a wider range of chemical reactions compared to the saturated versions.

This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications

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Properties

IUPAC Name

1-(3-tricyclo[2.2.1.02,6]heptanyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-4(10)8-5-2-6-7(3-5)9(6)8/h5-9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUPJZPLNFIJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2CC3C1C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268645
Record name Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34132-00-8
Record name Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34132-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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